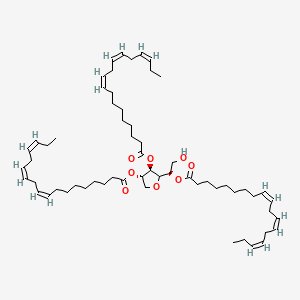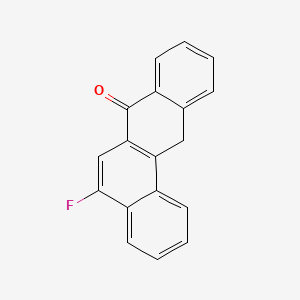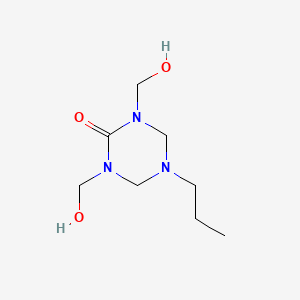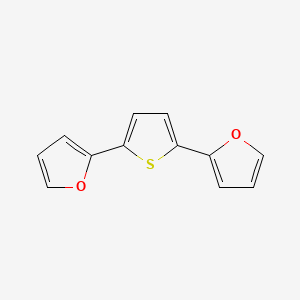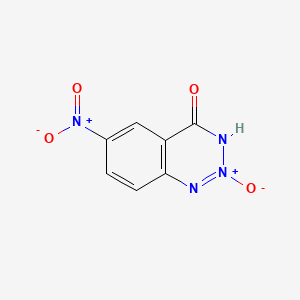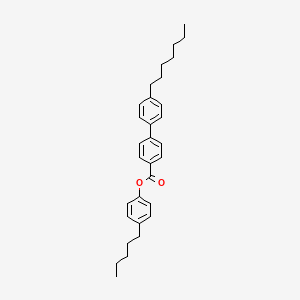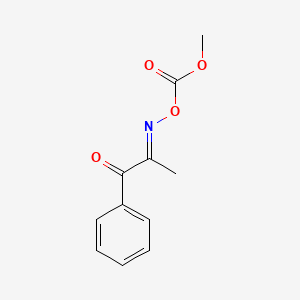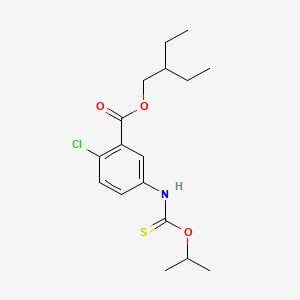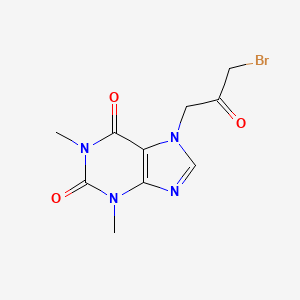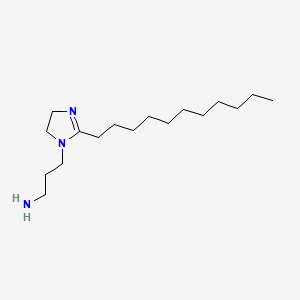
4,5-Dihydro-2-undecyl-1H-imidazole-1-propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-2-undecyl-1H-imidazole-1-propylamine is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and industrial processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2-undecyl-1H-imidazole-1-propylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an aldehyde with an amine to form an imine intermediate, which then undergoes cyclization to form the imidazole ring. The reaction conditions often include the use of catalysts such as nickel or other transition metals to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydro-2-undecyl-1H-imidazole-1-propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the alkyl chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the presence of catalysts to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .
Aplicaciones Científicas De Investigación
4,5-Dihydro-2-undecyl-1H-imidazole-1-propylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and as a potential bioactive molecule.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific pathways.
Industry: It is used in the formulation of surfactants, corrosion inhibitors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,5-Dihydro-2-undecyl-1H-imidazole-1-propylamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the long alkyl chain can interact with lipid membranes, affecting membrane fluidity and function .
Comparación Con Compuestos Similares
Similar Compounds
- 4,5-Dihydro-2-undecyl-1H-imidazole-1-ethylamine
- 4,5-Dihydro-2-undecyl-1H-imidazole-1-ethanol
- 4,5-Dihydro-2-(phenylmethyl)-1H-imidazole
Uniqueness
4,5-Dihydro-2-undecyl-1H-imidazole-1-propylamine is unique due to its specific alkyl chain length and the presence of a propylamine group.
Propiedades
Número CAS |
93982-81-1 |
|---|---|
Fórmula molecular |
C17H35N3 |
Peso molecular |
281.5 g/mol |
Nombre IUPAC |
3-(2-undecyl-4,5-dihydroimidazol-1-yl)propan-1-amine |
InChI |
InChI=1S/C17H35N3/c1-2-3-4-5-6-7-8-9-10-12-17-19-14-16-20(17)15-11-13-18/h2-16,18H2,1H3 |
Clave InChI |
JKGIIUIGAAJCLI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC1=NCCN1CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




